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Compound of Interest

Compound Name: Triethylammonium formate

Cat. No.: B1247424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

triethylammonium formate, a versatile ionic liquid and reagent used in various chemical

transformations. The information presented herein is intended to support researchers and

professionals in the fields of chemical synthesis, analysis, and drug development.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for

triethylammonium formate.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Assignment
Coupling Constant
(J) Hz

8.28 Singlet H-COO⁻ -

6.05 Broad Singlet ⁺NH -

2.92 Quartet -CH₂- 7.60

1.10 Triplet -CH₃ 6.70

Solvent: DMSO-d₆,

Spectrometer

Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data
Explicit ¹³C NMR data for the complete triethylammonium formate salt was not found in the

reviewed literature. However, the expected chemical shifts for the individual ions are provided

below based on typical values for similar structures.

Ion Carbon
Expected Chemical Shift
(δ) ppm

Triethylammonium -CH₂- ~46

Triethylammonium -CH₃ ~9

Formate H-COO⁻ ~166

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Assignment

2679 (broad) N⁺-H stretch

1797 C=O stretch

Table 4: Mass Spectrometry (MS) Data
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Parameter Value

Molecular Weight 147.22 g/mol

Exact Mass 147.125928785 Da[1]

Molecular Ion [M]⁺ Observed at m/z 147.15 (low intensity)

Major Fragments
m/z 101.15 (Triethylamine), m/z 87.86, m/z

46.03 (Formic acid)

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of Triethylammonium Formate
A solution of triethylamine (33.05 g, 326.7 mmol) in toluene (150 mL) is prepared. To this

solution, 96% formic acid (13.81 g, 300.1 mmol) is added slowly over 5 minutes. The resulting

two-phase system is stirred overnight (approximately 17 hours) at ambient temperature. The

toluene is subsequently removed by distillation, with a maximum bath temperature of 120°C

and an overhead temperature kept above 100°C. The remaining oil is sparged with a flow of

nitrogen to remove any residual toluene, yielding pale yellow triethylammonium formate.

NMR Spectroscopy
Sample Preparation: A small amount of the triethylammonium formate sample is dissolved

in a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer (e.g., 500 MHz).

¹H NMR Acquisition: Proton NMR spectra are acquired with standard parameters. The

chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse

sequence. The chemical shifts are reported in ppm relative to the solvent signal.
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Infrared (IR) Spectroscopy
Sample Preparation: A thin film of the neat triethylammonium formate liquid is prepared

between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a

sufficient number of scans to obtain a good signal-to-noise ratio. The data is presented as

transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
Sample Preparation: The triethylammonium formate sample is diluted in a suitable solvent

(e.g., methanol or acetonitrile) to an appropriate concentration for analysis.

Instrumentation: Mass spectra are obtained using a mass spectrometer, typically with an

electrospray ionization (ESI) source.

Data Acquisition: The sample is introduced into the ion source, and the resulting ions are

analyzed by the mass analyzer. The data is presented as a plot of relative intensity versus

mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

triethylammonium formate.
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Spectroscopic analysis workflow for triethylammonium formate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Triethylammonium formate | C7H17NO2 | CID 11084032 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of Triethylammonium Formate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1247424#spectroscopic-data-nmr-ir-ms-of-
triethylammonium-formate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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